1-Methyl-1-cyclohexene

Catalog No.
S1894076
CAS No.
591-49-1
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1-cyclohexene

CAS Number

591-49-1

Product Name

1-Methyl-1-cyclohexene

IUPAC Name

1-methylcyclohexene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3

InChI Key

CTMHWPIWNRWQEG-UHFFFAOYSA-N

SMILES

CC1=CCCCC1

Solubility

5.41e-04 M

Canonical SMILES

CC1=CCCCC1

Organic Synthesis

Due to its reactive nature, 1-MCH serves as a valuable building block for synthesizing various organic compounds. Researchers utilize it in reactions like Diels-Alder cycloadditions and metathesis reactions to create complex molecules with specific functionalities [1].

Dehydrogenation Studies

Understanding the behavior of hydrocarbons during dehydrogenation reactions is crucial for developing efficient industrial processes. Studies investigate 1-MCH dehydrogenation over various catalysts, such as platinum supported on alumina (Pt/Al2O3), to analyze reaction mechanisms and optimize catalyst performance [].

Air Quality Research

1-Methylcyclohexene is a volatile organic compound (VOC) that can react with ozone in the atmosphere. Research explores the reaction products of 1-MCH ozonolysis to understand their impact on air quality and potential health effects []. This knowledge helps develop strategies to mitigate ozone pollution.

1-Methyl-1-cyclohexene is an organic compound characterized by the presence of a cyclohexene ring with a methyl substituent at the first position. Its chemical formula is C7H12C_7H_{12} and it has a molecular weight of approximately 96.17 g/mol. This compound is notable for its unsaturated structure, which makes it a reactive species in various

  • Hydrogenation: Under catalytic conditions, it can be hydrogenated to form 1-methylcyclohexane.
  • Isomerization: The compound can undergo isomerization, leading to different structural forms, including 4-methyl-1-cyclohexene.
  • Retro-Diels–Alder Reaction: This compound can react via a retro-Diels–Alder pathway, which involves the breaking of bonds to yield smaller molecules .
  • Reactions with Hydroxyl Radicals: It has been shown to react with hydroxyl radicals with a rate constant of 9.45×1011 cm3/moleculesec9.45\times 10^{-11}\text{ cm}^3/\text{molecule}\cdot \text{sec} .

1-Methyl-1-cyclohexene can be synthesized through various methods:

  • Dehydrogenation of Methylcyclohexane: This method involves heating methylcyclohexane in the presence of a catalyst to remove hydrogen.
  • Diels-Alder Reaction: It can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile combinations.
  • Alkylation Reactions: The compound can be produced by alkylating cyclohexene with methyl halides under appropriate conditions .

1-Methyl-1-cyclohexene finds applications in several fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds.
  • Polymer Production: Due to its unsaturated nature, it is used in the production of polymers and copolymers.
  • Fuel Additives: Its properties make it suitable for use as an additive in fuels to enhance performance characteristics .

Interaction studies involving 1-methyl-1-cyclohexene primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Hydroxyl Radicals: The compound's reaction with hydroxyl radicals indicates its potential role in atmospheric chemistry and pollutant degradation.
  • Combustion Studies: Research has shown that its combustion characteristics influence soot formation tendencies, which are critical for environmental assessments .

Several compounds share structural similarities with 1-methyl-1-cyclohexene. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
CyclohexeneCycloalkeneBasic structure without methyl substitution.
4-Methyl-1-cyclohexeneCycloalkeneIsomeric form with different reactivity patterns.
MethylcyclopenteneCyclopenteneSmaller ring size; different reactivity due to ring strain.
1,3-CyclohexadieneDieneContains two double bonds; more reactive than 1-methyl-1-cyclohexene.

Uniqueness

The uniqueness of 1-methyl-1-cyclohexene lies in its specific structural configuration that allows for distinct reactivity patterns compared to its isomers and related compounds. Its ability to undergo retro-Diels–Alder reactions while maintaining stability under certain conditions sets it apart from other similar compounds.

XLogP3

2.4

Boiling Point

105.9835 °C

UNII

TE4P8Q2044

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (89.36%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (80.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

30.81 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1335-86-0
591-49-1

Wikipedia

1-methylcyclohexene

General Manufacturing Information

Cyclohexene, 1-methyl-: ACTIVE

Dates

Modify: 2023-08-16
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

Explore Compound Types